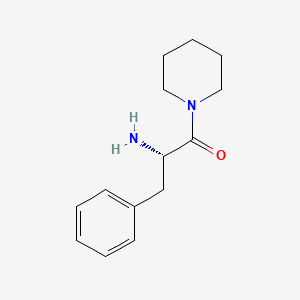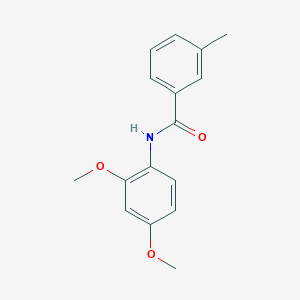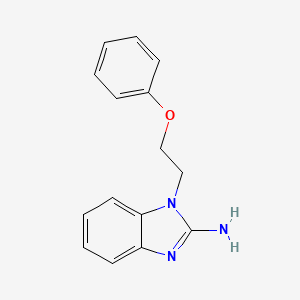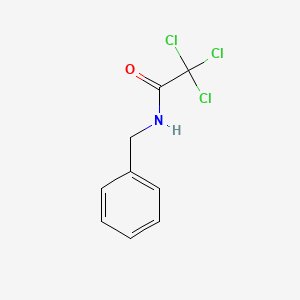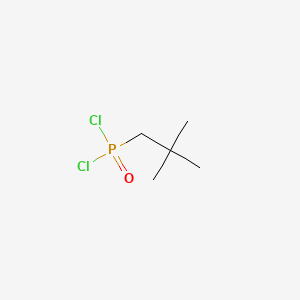
Galbeta1,3GlcNAc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-Galp-(1->3)-D-GlcpNAc is an amino disaccharide consisting of beta-D-galactose linked via a (1->3)-glycosidic bond to N-acetyl-D-glucosamine. It has a role as an epitope. It is an amino disaccharide and a glucosamine oligosaccharide.
Applications De Recherche Scientifique
1. Cancer Immunotherapy
Galbeta1,3GlcNAc, as part of the alpha-gal epitope (Galalpha1-3Galbeta1-(3)4GlcNAc-R), plays a significant role in cancer immunotherapy. Humans produce the anti-Gal antibody, which interacts with alpha-gal epitopes. This interaction can be exploited in cancer immunotherapy by targeting autologous tumor vaccines to antigen-presenting cells (APCs), thereby increasing their immunogenicity. This is achieved by processing tumor cells to express alpha-gal epitopes, leading to an enhanced immune response potentially capable of eradicating residual tumor cells (Galili, 2005).
2. Enzyme-Linked Immunosorbent Assay (ELISA)
This compound is critical in ELISA for assessing alpha-gal epitope expression on cells and tissues. This is important in predicting anti-Gal-mediated immune rejection of xenografts. The monoclonal anti-Gal antibody M86 is used in an ELISA inhibition assay to detect a-gal epitopes, enabling the determination of epitope expression levels in genetically manipulated animals (Galili et al., 1998).
3. Glycobiology and Galectin Studies
Studies on Galbeta1-terminated core saccharides have shown that polyvalency and natural modifications of human blood group sugars significantly influence the binding of galectins. This has implications for understanding the role of galectins in cell membrane raft stability and in designing blocking substances for cancer treatment, such as anti-tumoral glycodendrimers (Wu et al., 2004).
4. Lectin-Glycan Interaction Studies
This compound plays a key role in understanding the interactions between lectins and glycans. For example, Ricinus communis agglutinin (RCA1) binding studies have shown the importance of Galbeta1-related oligosaccharides in recognizing glycan structures. These findings are crucial for understanding the functional role of RCA1 in characterizing mammalian complex carbohydrates (Wu et al., 2006).
5. Neurobiology Research
In neurobiology, research involving the nematode Caenorhabditis elegans showed that its galectins recognize a chemically synthesized Galbeta1-4Fuc disaccharide unit, suggesting co-evolution of C. elegans glycans and galectins. This finding indicates that Galbeta1-4Fuc might be a common glyco-epitope recognized by galectins in Protostomia organisms (Takeuchi et al., 2009).
Propriétés
Formule moléculaire |
C14H25NO11 |
|---|---|
Poids moléculaire |
383.35 g/mol |
Nom IUPAC |
N-[(3R,4R,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10+,11-,12-,13?,14+/m1/s1 |
Clé InChI |
HMQPEDMEOBLSQB-RPHKZZMBSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


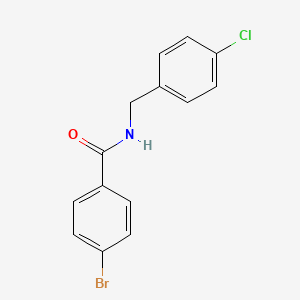
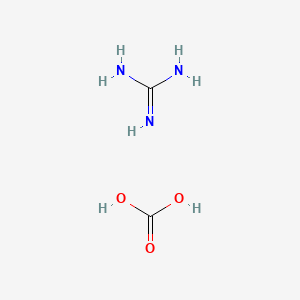
![2-[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1633398.png)
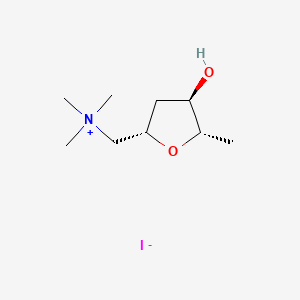
![Isooctadecanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B1633401.png)
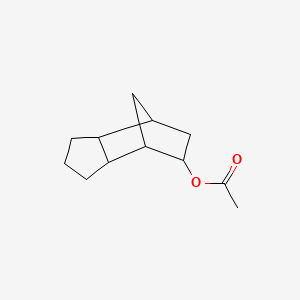
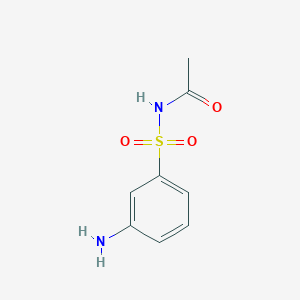
![4-(4-Ethylsulfanyl-3,6-dihydro-2H-[1,3,5]triazin-1-yl)-butyric acid](/img/structure/B1633416.png)
